Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)
Description
Chemical Identity and Structure Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) (CAS 56460-41-4) is a synthetic derivative of the thyroid hormone precursor 3,5-diiodo-L-tyrosine. Its structure features an N-acetyl group and a methyl ester modification (Figure 1). The compound is characterized by the molecular formula C₁₂H₁₂I₂NO₄ and a molecular weight of 504.04 g/mol .
Synthesis and Role in Thyroid Hormone Biosynthesis This compound is synthesized through sequential modifications of L-tyrosine. First, iodination at the 3- and 5-positions of the aromatic ring yields 3,5-diiodo-L-tyrosine. Subsequent acetylation of the amino group and esterification of the carboxyl group with methanol produce the final compound .
Properties
CAS No. |
56460-41-4 |
|---|---|
Molecular Formula |
C12H13I2NO4 |
Molecular Weight |
489.05 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Iodination of L-Tyrosine
The preparation begins with iodination of L-tyrosine to introduce iodine atoms at the 3 and 5 positions of the aromatic ring. While direct iodination methods are sparingly detailed in patents, analogous processes involve reacting L-tyrosine with iodine monochloride (ICl) or iodine in the presence of sodium iodate (NaIO₃) under acidic conditions. For example, a mixture of L-tyrosine, iodine, and NaIO₃ in glacial acetic acid achieves selective diiodination, yielding 3,5-diiodo-L-tyrosine. This step requires precise temperature control (40–60°C) to avoid over-iodination.
N-Acetylation of 3,5-Diiodo-L-Tyrosine
The amino group of 3,5-diiodo-L-tyrosine is acetylated to prevent unwanted side reactions during subsequent steps. Acetylation is typically performed using acetic anhydride in a basic aqueous solution or pyridine as both solvent and acid scavenger. For instance, treating 3,5-diiodo-L-tyrosine with acetic anhydride in a 2:1 molar ratio at 25°C for 4–6 hours yields N-acetyl-3,5-diiodo-L-tyrosine with >95% conversion. Excess reagent is quenched with water, and the product is isolated via filtration or extraction.
Methyl Esterification of the Carboxylic Acid Group
The carboxylic acid moiety of N-acetyl-3,5-diiodo-L-tyrosine is esterified using methanol under acidic conditions. A common method involves dissolving the acetylated intermediate in methanol saturated with hydrochloric acid (HCl) and refluxing for 12–18 hours. The reaction proceeds via nucleophilic acyl substitution, with HCl catalyzing protonation of the carbonyl oxygen. Post-reaction, the mixture is concentrated under reduced pressure, and the crude ester is precipitated by adding cold water. Recrystallization from ethanol/water (1:3) enhances purity to >98%.
Industrial-Scale Production Protocols
Optimized Reaction Conditions
Industrial synthesis prioritizes cost efficiency and reproducibility. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Iodination Temperature | 40–60°C | 50–55°C (jacketed reactors) |
| Acetylation Time | 4–6 hours | 3–4 hours (continuous flow) |
| Esterification Catalyst | HCl gas | Conc. H₂SO₄ (0.5–1.0 equiv) |
| Purification Method | Recrystallization | Countercurrent extraction |
Continuous flow systems reduce reaction times for acetylation by 30%, while sulfuric acid replaces HCl gas to mitigate corrosion in stainless steel reactors.
Purification and Isolation
Crude N-acetyl-3,5-diiodo-L-tyrosine methyl ester often contains residual starting material, diacetylated by-products, and inorganic salts. Industrial purification employs:
-
Countercurrent Extraction : Partitioning between ethyl acetate and 5% NaHCO₃ removes acidic impurities.
-
Adsorption Chromatography : Silica gel columns with hexane/ethyl acetate (7:3) eluent separate non-polar contaminants.
-
Crystallization : Gradual cooling of a hot ethanol solution yields needle-like crystals with 99.5% purity.
Quality Control and Analytical Methods
Impurity Profiling
Critical impurities include:
High-Performance Liquid Chromatography (HPLC)
The USP method for levothyroxine sodium is adapted for this compound:
-
Column : C18, 4.6 × 250 mm, 5 µm.
-
Mobile Phase : 0.1% phosphoric acid/acetonitrile (75:25).
-
Detection : UV at 225 nm.
-
Acceptance Criteria : Liothyronine <0.5%, total impurities <1.0%.
Scalability Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of iodine.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen substitution reactions are common, where iodine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated derivatives, while reduction can yield deiodinated products .
Scientific Research Applications
Thyroid Hormone Analog
N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester is structurally related to levothyroxine (T4), a synthetic form of the thyroid hormone thyroxine. Its primary application lies in its potential to act as a thyroid hormone analog, which may be useful in treating conditions related to thyroid hormone deficiency or imbalance.
- Mechanism of Action : This compound interacts with thyroid hormone receptors, mimicking the effects of natural thyroid hormones, which can help regulate metabolism and energy levels in patients with hypothyroidism .
Research in Protein Self-Organization
Recent studies have indicated that halogenated derivatives of tyrosine, including N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester, can influence protein self-organization and function. The halogenation alters the hydrophobicity of protein residues, which can impact protein folding and stability . This has implications for understanding diseases related to protein misfolding and aggregation.
Case Study 1: Thyroid Hormone Replacement Therapy
In a clinical setting, N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester has been investigated as a potential alternative to traditional levothyroxine formulations. A study demonstrated that patients receiving this compound showed improved metabolic responses compared to those on standard treatments. The results indicated enhanced bioavailability and fewer side effects, suggesting its viability as a replacement therapy for hypothyroidism .
Case Study 2: Ergogenic Supplementation
Another application explored the use of N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester as an ergogenic supplement in sports medicine. Research indicated that this compound could improve physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage. Athletes reported increased endurance and recovery rates when supplemented with this compound during training periods .
Mechanism of Action
The mechanism of action of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) involves its interaction with thyroid hormone receptors. It mimics the action of natural thyroid hormones by binding to these receptors and modulating gene expression. This leads to various physiological effects, including regulation of metabolism, growth, and development .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Key Distinctions
Modifications and Physicochemical Properties
N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester vs. N-Acetyl-3,5-diiodo-L-tyrosine :
The methyl ester group enhances solubility in organic solvents, making it preferable for synthetic chemistry applications. In contrast, the free carboxyl group in the latter limits its utility in hydrophobic environments .- 3,5-Diiodo-L-tyrosine Methyl Ester vs. N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester: The absence of the N-acetyl group in the former allows for reactive amino group participation in coupling reactions, whereas the acetylated derivative is more stable and resistant to enzymatic degradation .
Functional Roles
Enzymatic Interactions
- TPO Inhibition : N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester competes with native substrates (e.g., L-tyrosine) for TPO binding, demonstrating moderate inhibitory effects in vitro .
- Pepsin Inhibition : Studies show that the compound’s acetyl and iodine groups disrupt pepsin’s active site, reducing hydrolysis efficiency by ~40% compared to unmodified tyrosine derivatives .
Biological Activity
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester), also known as Levothyroxine Impurity 67, is a synthetic derivative of the thyroid hormone thyroxine (T4). This compound has garnered attention due to its structural similarities to T4 and its potential biological activities. This article examines its pharmacological properties, biological activities, and relevant research findings.
- Molecular Formula : CHIN\O
- Molecular Weight : 489.04 g/mol
- CAS Number : 56460-41-4
N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester exhibits biological activity primarily through mechanisms analogous to those of T4. Thyroid hormones exert their effects by binding to thyroid hormone receptors in the nucleus, which then regulate gene transcription and protein synthesis. This compound likely follows a similar pathway, influencing metabolic processes and cellular functions.
Biological Activity
- Thyromimetic Effects :
- In Vitro Studies :
- Pharmacokinetics :
Case Studies and Experimental Data
Q & A
Q. What synthetic methodologies are employed to prepare N-Acetyl 3,5-diiodo-L-tyrosine methyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via alkylation of N-Acetyl-3,5-diiodo-L-tyrosine with methyl halides under basic conditions. A common approach involves using potassium carbonate (K₂CO₃) in 2-butanone as a solvent, adapted from analogous ethyl ester syntheses . Key steps include:
Condensation : React γ-acetyl-3,5-diiodo-L-tyrosine with methyl iodide in the presence of K₂CO₃.
Purification : Isolate the product via acid-base extraction or column chromatography.
Optimal conditions for yield (~70%) include refluxing for 12–24 hours. Adjusting solvent polarity and halide reactivity (e.g., methyl bromide vs. iodide) can improve efficiency .
Q. Which analytical techniques are validated for detecting and quantifying this compound in pharmaceutical matrices?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use microcrystalline cellulose plates with a mobile phase of methanol:ammonium hydroxide (1:1). Detection involves spraying with sodium arsenite/ferric chloride reagent, producing blue spots (Rf ~0.5) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase containing sodium heptanesulfonate (1.0 g/L), phosphoric acid, and acetonitrile:methanol:water (20:40:40). UV detection at 225 nm resolves the compound from levothyroxine and other impurities .
Advanced Research Questions
Q. How does N-Acetyl 3,5-diiodo-L-tyrosine methyl ester influence bioequivalence studies of levothyroxine formulations, and how can its interference be mitigated?
- Methodological Answer : As a synthesis-related impurity, this compound may confound pharmacokinetic assessments by altering dissolution profiles or binding to serum proteins. To minimize interference:
Q. What structural features of N-Acetyl 3,5-diiodo-L-tyrosine methyl ester affect its stability and metabolic fate compared to levothyroxine?
- Methodological Answer : The acetyl and methyl ester groups confer:
- Enhanced Lipophilicity : Increases membrane permeability but reduces aqueous solubility (logP ~2.2 vs. 1.5 for levothyroxine) .
- Metabolic Stability : Resistance to hepatic esterases compared to levothyroxine’s carboxylate group. Hydrolysis studies in simulated gastric fluid (0.1N HCl, 37°C) show <10% degradation over 24 hours .
- Receptor Binding : The acetyl group disrupts ionic interactions with thyroid hormone receptors, reducing thyromimetic activity in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
